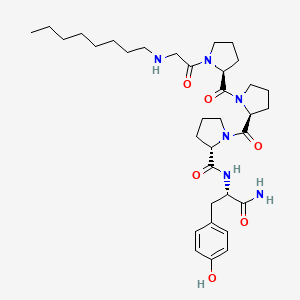
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide is a synthetic peptide compound Peptides like this one are often designed for specific biological or chemical applications due to their unique sequences and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed.
Industrial Production Methods
For industrial-scale production, the same SPPS method can be employed, but with larger reactors and automated synthesizers to handle the increased volume. The use of high-efficiency purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction can break disulfide bonds, resulting in a linear peptide.
Applications De Recherche Scientifique
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide has several scientific research applications:
Chemistry: Used as a building block for designing novel peptides with specific properties.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and other conditions.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mécanisme D'action
The mechanism of action of N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide involves its interaction with specific molecular targets. The peptide sequence can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain pathways involved in cell signaling, oxidative stress, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
N-Boc-L-prolinol: Used in the synthesis of chiral compounds and has applications in medicinal chemistry.
Uniqueness
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide is unique due to its specific sequence and the presence of an octyl group, which can enhance its hydrophobicity and membrane permeability. This makes it distinct from other peptides with similar sequences but lacking the octyl modification.
Propriétés
Numéro CAS |
405105-08-0 |
|---|---|
Formule moléculaire |
C34H52N6O6 |
Poids moléculaire |
640.8 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-1-[2-(octylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H52N6O6/c1-2-3-4-5-6-7-18-36-23-30(42)38-19-9-12-28(38)33(45)40-21-10-13-29(40)34(46)39-20-8-11-27(39)32(44)37-26(31(35)43)22-24-14-16-25(41)17-15-24/h14-17,26-29,36,41H,2-13,18-23H2,1H3,(H2,35,43)(H,37,44)/t26-,27-,28-,29-/m0/s1 |
Clé InChI |
WFSISVVYDRPDQV-DZUOILHNSA-N |
SMILES isomérique |
CCCCCCCCNCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N |
SMILES canonique |
CCCCCCCCNCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


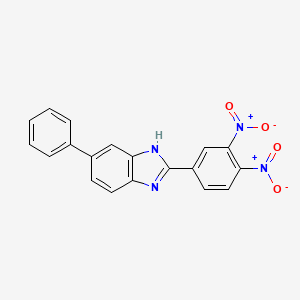
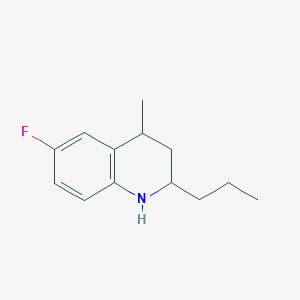
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
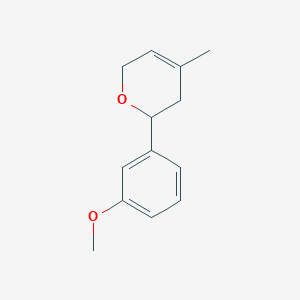
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
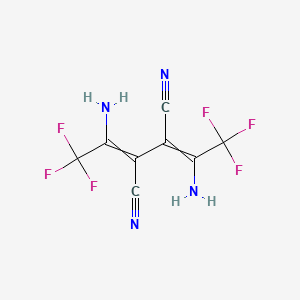

![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
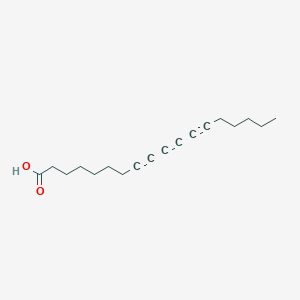
![4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B15166123.png)
![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)

